molecular formula C18H13Cl2N5 B2915780 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-01-5

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2915780
CAS No.: 890897-01-5
M. Wt: 370.24
InChI Key: QGQRBBJJWSAQIR-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and methylphenyl groups. These structural elements contribute to its distinctive chemical behavior and potential utility in research and industry.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory activity by fitting into the active site of CDK2 through essential hydrogen bonding .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This leads to the arrest of cell proliferation, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Action Environment

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and methylphenyl substituents. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3,4-dichlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a single chlorine atom instead of two may result in different reactivity and interactions.

    1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The position of the methyl group on the phenyl ring can influence the compound’s behavior.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-3-2-4-12(7-11)24-17-14-9-23-25(18(14)22-10-21-17)13-5-6-15(19)16(20)8-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQRBBJJWSAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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